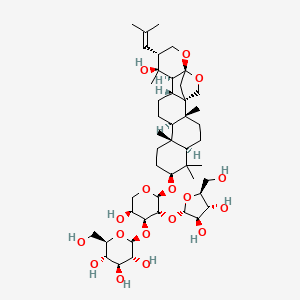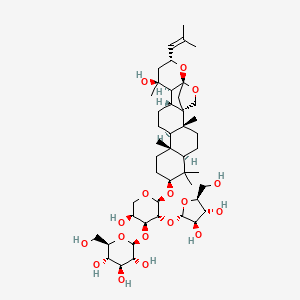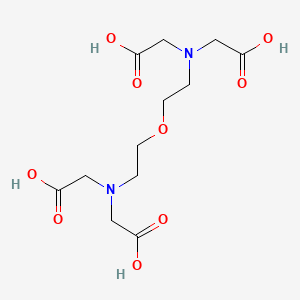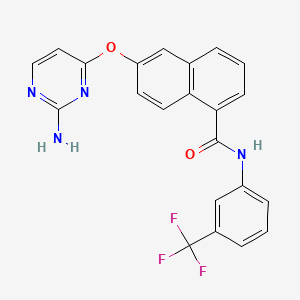
Nvp-baw2881
Descripción general
Descripción
NVP-BAW2881 (also known as BAW2881) is a potent and selective VEGFR2 inhibitor . It inhibits VEGFR1-3 at 1.0-4.3 nanomolar (nM) concentrations and also inhibits PDGFRβ, c-Kit, and RET (c-RET) at 45-72 nM concentrations .
Molecular Structure Analysis
The molecular formula of NVP-BAW2881 is C22H15F3N4O2 . The exact mass and monoisotopic mass are 424.11471022 g/mol .Chemical Reactions Analysis
NVP-BAW2881 has been found to inhibit a limited number of kinases including c-RAF, B-RAF, RET, ABL, and TIE-2 .Physical And Chemical Properties Analysis
The molecular weight of NVP-BAW2881 is 424.38 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The topological polar surface area is 90.1 Ų .Aplicaciones Científicas De Investigación
Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibition
NVP-BAW2881 is a newly identified vascular endothelial growth factor (VEGF) receptor tyrosine-kinase inhibitor. It has demonstrated significant effects in inhibiting endothelial cell functions such as proliferation, migration, and tube formation, both in human umbilical vein endothelial cells and lymphatic endothelial cells. This inhibition plays a crucial role in addressing chronic inflammatory disorders, particularly in the context of vascular remodeling, which is common in such diseases. For instance, in a transgenic mouse model of psoriasis, NVP-BAW2881 was effective in reducing the number of blood and lymphatic vessels and leukocyte infiltration in the skin, thereby normalizing the epidermal architecture. Additionally, it has shown strong anti-inflammatory effects in various models of acute inflammation. Topical application of NVP-BAW2881 effectively inhibited VEGF-A-induced vascular permeability in pig and mouse skin and reduced the inflammatory response in pig skin caused by UV-B irradiation or contact hypersensitivity reactions (Halin, Fahrngruber, Meingassner, Bold, Littlewood-Evans, Stuetz, & Detmar, 2008).
Applications Beyond Medicine
It's important to note that the scope of NVP-BAW2881’s applications extends beyond medical research. In various fields, including material science, energy storage, and environmental science, different compounds with the acronym "NVP" are being studied. For example, Na3V2(PO4)3, often abbreviated as NVP, is explored for its potential in advanced energy materials, particularly as a cathode for sodium-ion batteries. This research focuses on improving its electronic and ionic conductivity and structural stability, which are crucial for enhancing the performance of sodium-ion batteries (Xu et al., 2016), (Jiang, Zhang, & Lee, 2017).
Emerging Nanotechnology Applications
The nitrogen-vacancy (NV) color center in diamond, often referred to as NV, is another significant research area, particularly in the field of nanotechnology. This domain is focused on the applications of the NV color center in diamond for quantum technologies, bioimaging, and biosensing. The NV center's ability to operate at room temperature and be optically addressed opens up potential applications in high-resolution sensing in fluidic environments, quantum metrology, and quantum communications (Balasubramanian et al., 2014), (Andrich et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2/c23-22(24,25)14-4-2-5-15(12-14)28-20(30)18-6-1-3-13-11-16(7-8-17(13)18)31-19-9-10-27-21(26)29-19/h1-12H,(H,28,30)(H2,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLQJNIKDWEEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC(=NC=C4)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nvp-baw2881 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



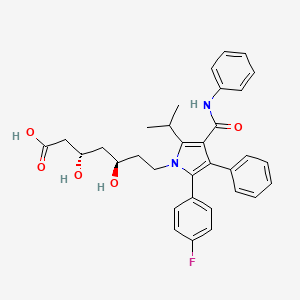
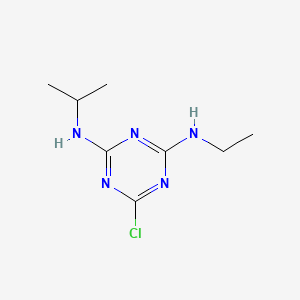
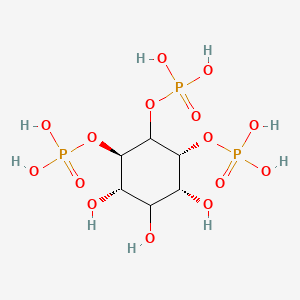
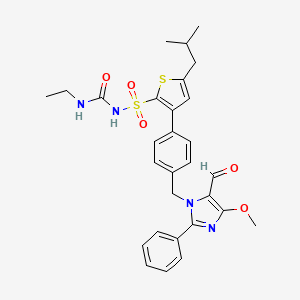
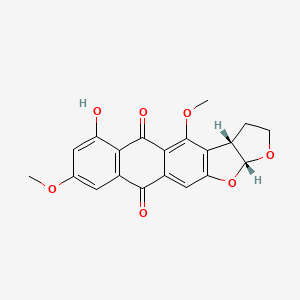
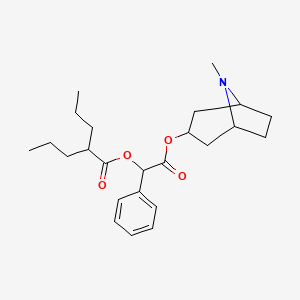
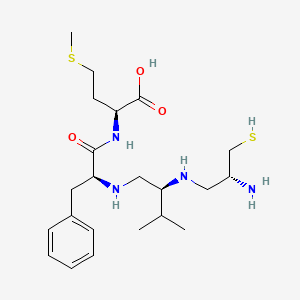
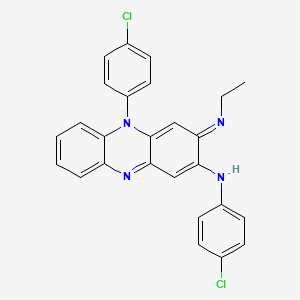
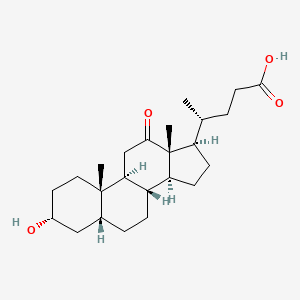
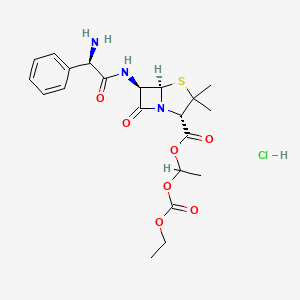
![L-alanyl-3-[(1R,2R,6R)-5-oxo-7-oxabicyclo[4.1.0]hept-2-yl]-L-alanine](/img/structure/B1667699.png)
